Human LOXL2 Enzyme Inhibition Potency: 75.1 nM IC50
This compound demonstrates moderate inhibitory activity against human lysyl oxidase-like 2 (LOXL2) enzyme, with a reported IC50 of 75.1 nM when evaluated using the Amplex Red fluorescence assay with 10-20× concentrated conditioned media containing BSA [1]. This value positions the compound within the sub-100 nM potency range that is generally considered relevant for LOXL2 inhibitor lead optimization programs. Cross-study comparable data from the same target class reveals a structural analog exhibiting approximately 4-fold weaker potency (309-310 nM IC50) against full-length recombinant human LOXL2 under similar assay conditions [2].
| Evidence Dimension | LOXL2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 75.1 nM |
| Comparator Or Baseline | Structural analog BDBM50232682 (CHEMBL3467241): 309-310 nM IC50 against full-length recombinant human LOXL2 |
| Quantified Difference | Target compound exhibits approximately 4-fold greater potency (309 nM / 75.1 nM = ~4.1× difference) |
| Conditions | Amplex Red fluorescence assay; LOXL2 amine oxidase activity measured using 10-20× concentrated conditioned media (BSA-containing) |
Why This Matters
For LOXL2 inhibitor development programs, a 4-fold potency differential at the enzyme level can significantly impact the therapeutic index and dosing requirements, making the more potent scaffold preferable for lead optimization.
- [1] BindingDB. BDBM461421 Affinity Data: IC50 75.1 nM against human LOX amine oxidase activity. Assay Table 9. Accessed 2024. View Source
- [2] BindingDB. BDBM50232682 Affinity Data: IC50 309 nM against full-length recombinant human LOXL2. Accessed 2024. View Source
